N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0786505
InChI: InChI=1S/C17H24N4O2S/c1-3-15(22)19-17(24)18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)16(23)4-2/h5-8H,3-4,9-12H2,1-2H3,(H2,18,19,22,24)
SMILES: CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC
Molecular Formula: C17H24N4O2S
Molecular Weight: 348.5 g/mol

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide

CAS No.:

Cat. No.: VC0786505

Molecular Formula: C17H24N4O2S

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide -

Specification

Molecular Formula C17H24N4O2S
Molecular Weight 348.5 g/mol
IUPAC Name N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide
Standard InChI InChI=1S/C17H24N4O2S/c1-3-15(22)19-17(24)18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)16(23)4-2/h5-8H,3-4,9-12H2,1-2H3,(H2,18,19,22,24)
Standard InChI Key VXEBRGJIVQXCPP-UHFFFAOYSA-N
SMILES CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC
Canonical SMILES CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator